L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4 It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.
H-Leu-leu-ome hcl
CAS No.: 6491-83-4
Cat. No.: VC21251656
Molecular Formula: C13H27ClN2O3
Molecular Weight: 294.82 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6491-83-4 |
---|---|
Molecular Formula | C13H27ClN2O3 |
Molecular Weight | 294.82 g/mol |
IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |
Standard InChI | InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 |
Standard InChI Key | RVXQFTNCULOWRV-ACMTZBLWSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl |
Chemical Structure and Properties
L-Leucyl-L-Leucine methyl ester hydrochloride is a dipeptide composed of two L-leucine residues with a terminal methyl ester group and hydrochloride salt. The chemical formula is C13H27ClN2O3 with a molecular weight of 294.82 g/mol . The compound is registered with CAS number 6491-83-4, and its IUPAC name is methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride .
Structural Characteristics
The compound contains a peptide bond between two leucine residues, with the N-terminal leucine having a free amino group and the C-terminal leucine modified with a methyl ester. The hydrochloride salt formation occurs at the free amino group, enhancing the compound's solubility in aqueous solutions .
Physical Properties
Property | Value |
---|---|
Molecular Formula | C13H27ClN2O3 |
Molecular Weight | 294.82 g/mol |
Physical State | White solid/powder |
CAS Number | 6491-83-4 |
SMILES | CC(C)CC@@HN.Cl |
InChIKey | RVXQFTNCULOWRV-ACMTZBLWSA-N |
Synthesis and Preparation
The synthesis of L-Leucyl-L-Leucine methyl ester hydrochloride typically follows a multi-step process involving protection, coupling, and deprotection strategies common in peptide synthesis.
General Synthetic Route
A documented synthetic approach for L-Leucyl-L-Leucine methyl ester hydrochloride involves:
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BOC protection of L-leucine to create BOC-NH-Leu-OH
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Conversion of L-leucine to its methyl ester hydrochloride (NH2-Leu-OMe hydrochloride)
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Coupling of BOC-NH-Leu-OH with NH2-Leu-OMe hydrochloride using peptide coupling reagents
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Deprotection of the BOC group to yield the final H-Leu-Leu-OMe hydrochloride product
Detailed Synthesis Protocol
The synthesis begins with BOC protection of L-leucine. As described in the literature, L-leucine (2g, 15.24 mmol) is dissolved in a mixture of dioxane (30mL), water (15 mL), and 1 M NaOH (16 mL), followed by addition of di-tert-butyl dicarbonate (3.98 g, 18.23 mmol). The reaction is stirred at room temperature for 6 hours to yield BOC-NH-Leu-OH .
In parallel, L-leucine methyl ester hydrochloride (NH2-Leu-OMe hydrochloride) is prepared by dissolving L-leucine in methanol and adding trimethyl chlorosilane (TMSCl) dropwise, followed by stirring at room temperature for 8 hours .
The coupling reaction involves dissolving BOC-NH-Leu-OH in dry DCM in an ice-water bath, adding NH2-Leu-OMe hydrochloride and triethylamine, followed by dicyclohexylcarbodiimide (DCC) and HOBt. After warming to room temperature and stirring for 48 hours, the product is purified to obtain BOC-NH-Leu-Leu-OMe .
Finally, deprotection of the BOC group yields the target compound H-Leu-Leu-OMe hydrochloride.
Biological Activity
L-Leucyl-L-Leucine methyl ester hydrochloride exhibits distinctive biological activities, particularly related to lysosomal function and cellular toxicity.
Lysosomal Disruption Mechanism
This compound is classified as a lysosomotropic agent, capable of destabilizing lysosomes. The mechanism involves accumulation within the acidic environment of lysosomes, where it disrupts the lysosomal membrane integrity, leading to the release of lysosomal contents into the cytosol .
The lysosomal effects of L-Leucyl-L-Leucine methyl ester hydrochloride are pH-dependent. Research has demonstrated that neutralizing the acidic pH of lysosomes significantly reduces the compound's cytotoxicity, confirming the critical role of lysosomal acidity in its mechanism of action .
Effects on Human Cells
L-Leucyl-L-Leucine methyl ester hydrochloride causes lysosomal disruption and death of human monocytes. Additionally, it removes natural killer cell activity from human peripheral mononuclear cells . During incubation with human lymphocytes, the compound forms the dipeptide Leu-Leu-OMe, which is responsible for the observed NK-cell toxicity .
Antiparasitic Activity
Research has identified L-Leucyl-L-Leucine methyl ester hydrochloride as having potent activity against the parasite Trypanosoma brucei, with minimal toxicity to human cell lines in vitro . Time-dependent immunofluorescence studies have confirmed its effect on the lysosome of T. brucei, causing lysosomal fragmentation and increased expression of the lysosomal membrane protein p67 .
Research Findings on Cellular Effects
Lysosomal Morphological Changes
Studies on T. brucei have revealed that treatment with L-Leucyl-L-Leucine methyl ester hydrochloride causes significant morphological changes to lysosomes. Control cells typically contain one or two major puncta representing lysosomes, but upon treatment with the compound, lysosome staining becomes more diffused and fragmented .
Quantitative analysis showed that the percentage of cells containing fragmented lysosomes (defined as more than 2 puncta per cell) increased from 12% at 0 hours to over 40% at 2 and 4 hours post-treatment. Interestingly, this increased lysosomal fragmentation was accompanied by an increase in p67 expression, a lysosomal membrane protein .
Cell Death Mechanisms
The cell death induced by L-Leucyl-L-Leucine methyl ester hydrochloride appears to be primarily necrotic rather than apoptotic. Flow cytometry analysis using propidium iodide (PI) and Annexin-FITC stains revealed that cells positively stained for both markers (indicating necrosis) increased from 14.4% in control populations to 43.3% after 6 hours of treatment .
The mechanism of cell death involves the release of lysosomal cathepsins into the cytosol. Supporting this hypothesis, treatment with the cathepsin inhibitor Z-Phe-Ala completely rescued the rapid cell death induced by L-Leucyl-L-Leucine methyl ester hydrochloride, confirming the role of cathepsins in the compound's cytotoxicity .
Comparative Toxicity Profile
L-Leucyl-L-Leucine methyl ester hydrochloride exhibits selective toxicity against certain cell types and parasites. The table below summarizes comparative toxicity data for this compound and other lysosomotropic agents against T. brucei and mammalian cells:
Drug | IC50 for T. brucei (μM) | IC50 for mammalian cells (μM) | Selectivity Index (IC50 mammalian / IC50 T. brucei) |
---|---|---|---|
LeuLeu-OMe | 16.8 (14.6-19.4) | 125-5000 | 7.44-298 |
Chloroquine (CQ) | 29.9 (20.5-43.8) | 148.3 | 5 |
Chlorpromazine (CPZ) | 9.21 (7.80-10.9) | 20.9 | 2.27 |
Promethazine (PMZ) | 13.4 (9.7-18.4) | 38.7 | 2.89 |
Desipramine (DSP) | 8.8 (6.37-12.2) | 10.7 | 1.22 |
4-Hydroxytamoxifen (4HT) | 6.23 (3.02-12.8) | 6.6 | 1.06 |
This data demonstrates that L-Leucyl-L-Leucine methyl ester hydrochloride has a notably high selectivity index compared to other lysosomotropic agents, making it potentially valuable for therapeutic applications targeting T. brucei with minimal host toxicity .
Research Applications
Immunology Research
L-Leucyl-L-Leucine methyl ester hydrochloride is valuable in immunology research for:
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Selectively depleting specific immune cell populations
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Studying lysosome-mediated cell death pathways
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Investigating the role of natural killer cells in immune responses
Parasitology Applications
The compound's selective toxicity against T. brucei supports its potential as a lead compound for anti-trypanosome drug design. The lysosomal destabilization mechanism represents a novel therapeutic approach for treating trypanosomiasis .
Protease Research
By interacting with proteases, L-Leucyl-L-Leucine methyl ester hydrochloride can be used to investigate:
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Protease specificity and selectivity
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Mechanisms of protease action
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Kinetics of protease-mediated reactions
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Role of proteases in physiological processes
Supplier | Product Code | Available Quantities | Purity |
---|---|---|---|
Santa Cruz Biotechnology | sc-285992 | 250 mg, 1 g, 5 g, 25 g, 100 g | ≥95% |
Sigma-Aldrich | L7393 | Available as Leu-Leu methyl ester hydrobromide | Not specified |
MedChemExpress | Not specified | Not specified | Not specified |
Bachem | 4000607 | 100 g | Not specified |
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